N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide
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Overview
Description
N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide is a synthetic organic compound characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a prolinamide backbone
Preparation Methods
The synthesis of N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 4-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dichloroaniline is reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then coupled with proline under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-1-[(4-methoxyphenyl)sulfonyl]prolinamide can be compared with similar compounds such as:
N-(3,4-dichlorophenyl)octanamide: This compound has a similar dichlorophenyl group but differs in the rest of the structure.
N-(3,4-dichlorophenyl)methylacetamide: Another compound with a dichlorophenyl group, but with different substituents.
3,4-dichlorobenzylsulfonyl chloride: A related compound used as an intermediate in the synthesis of various sulfonamides.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18Cl2N2O4S |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18Cl2N2O4S/c1-26-13-5-7-14(8-6-13)27(24,25)22-10-2-3-17(22)18(23)21-12-4-9-15(19)16(20)11-12/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
InChI Key |
XLDXSYZBPJHJNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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